molecular formula C9H11ClN2O B14113524 4-(4-Chloro-3-pyridyl)morpholine

4-(4-Chloro-3-pyridyl)morpholine

Cat. No.: B14113524
M. Wt: 198.65 g/mol
InChI Key: TYKTYCHTNRKNPI-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-pyridyl)morpholine is a chemical compound with the molecular formula C9H11ClN2O It is characterized by a morpholine ring attached to a pyridine ring, which is substituted with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chloro-3-pyridyl)morpholine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-pyridyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridylmorpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-Chloro-3-pyridyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-pyridyl)morpholine involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-pyridyl)morpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine substitution is beneficial .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-(4-chloropyridin-3-yl)morpholine

InChI

InChI=1S/C9H11ClN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2

InChI Key

TYKTYCHTNRKNPI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CN=C2)Cl

Origin of Product

United States

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